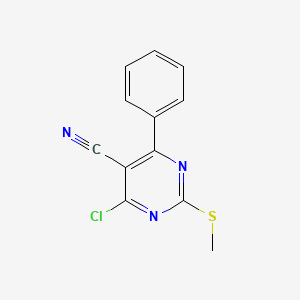

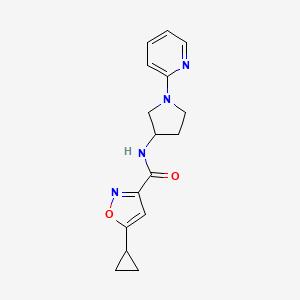

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential biochemical applications. In the context of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide, although not directly synthesized in the provided papers, related compounds have been synthesized and studied. For instance, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, with some compounds showing high-affinity inhibition . Another study synthesized a series of 4-(thiazol-2-ylamino)-benzenesulfonamides, which were screened for carbonic anhydrase inhibitory activity and cytotoxic effects against breast cancer cell lines . Additionally, new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, showing cytotoxic activities and carbonic anhydrase inhibition .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their bioactivity. The papers provided do not directly discuss the molecular structure of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide, but they do provide insights into the structure-activity relationship (SAR) of similar compounds. For example, the presence of a phenylthiazol moiety in the benzenesulfonamide structure was found to be significant for the inhibition of kynurenine 3-hydroxylase . The thiazol-2-ylamino linkage to the benzenesulfonamide was also important for carbonic anhydrase inhibition . These findings suggest that the thiazol ring and its substituents play a critical role in the activity of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives typically involve the formation of amide bonds and the introduction of various substituents to the aromatic ring. The papers describe the synthesis of compounds with different substituents, which are likely to influence the reactivity and interaction with biological targets. For instance, the introduction of nitro, fluoro, and trifluoromethyl groups was used to modulate the inhibitory activity of the synthesized compounds . The reactivity of these groups under physiological conditions can affect the stability and bioavailability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide, they do report on the properties of related compounds. For example, the solubility, stability, and ability to cross biological membranes are influenced by the presence of different functional groups and their electronic effects . These properties are essential for the compounds' bioactivity, as they determine the compounds' interaction with biological targets and their distribution within the body.

科学的研究の応用

Enzyme Inhibition

Compounds with structural similarities to the query compound have been explored for their potential to inhibit specific enzymes. For instance, sulfonamide derivatives have been synthesized and evaluated as inhibitors of enzymes like kynurenine 3-hydroxylase, which plays a role in neurodegenerative diseases by affecting the kynurenine pathway. High-affinity inhibitors of this enzyme have been identified, showing potential for detailed investigation of the pathway after neuronal injury (S. Röver et al., 1997).

Anticancer Activity

Several studies have synthesized sulfonamide-containing compounds to evaluate their in vitro anticancer activities. These studies reveal that specific sulfonamide derivatives demonstrate promising anticancer effects across different cancer cell lines, suggesting a potential role in developing new anticancer therapies (H. Gul et al., 2016).

Photodynamic Therapy

Research into zinc phthalocyanine derivatives substituted with sulfonamide groups has shown significant potential for photodynamic therapy (PDT), a treatment method for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photosensitizers in PDT (M. Pişkin et al., 2020).

Antimicrobial and Antioxidant Properties

Sulfonamide derivatives have also been explored for their antimicrobial and antioxidant activities . The synthesis and characterization of these compounds, including their assessment in qualitative and quantitative assays, underline their potential utility in treating microbial infections and protecting against oxidative stress (M. El-Gaby et al., 2018).

特性

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6S2/c20-17(14-8-11-25-13-14)7-9-18-27(23,24)16-5-3-15(4-6-16)19-10-1-2-12-26(19,21)22/h3-6,8,11,13,17-18,20H,1-2,7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCYOWGQVNJEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)

![N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2512035.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2512038.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)

![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512048.png)